Aspidocarpine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

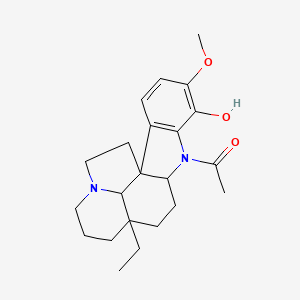

Aspidocarpine is an alkaloid isolated from the bark of Aspidosperma desmanthum. It has garnered attention due to its significant antihypertensive activity, which has been demonstrated in various studies . The compound’s structure was elucidated using spectral data from 1H and 13C-NMR (1D and 2D) and high-resolution mass spectrometry (HRESIMS) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aspidocarpine is typically isolated from natural sources, specifically the bark of Aspidosperma desmanthum. The isolation process involves extraction followed by purification using chromatographic techniques . The structure is confirmed through NMR and mass spectrometry analysis .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes .

Analyse Chemischer Reaktionen

Types of Reactions: Aspidocarpine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the alkaloid’s structure, potentially enhancing its pharmacological properties.

Common Reagents and Conditions: The specific reagents and conditions for these reactions vary depending on the desired modification. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products can include various derivatives with altered biological activities .

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties

Aspidocarpine is characterized as a yellow crystalline compound with a complex structure elucidated through advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry. Its molecular formula and structural properties make it a valuable subject for chemical research.

Key Properties:

- Molecular Formula: C₁₈H₂₃N₃O₃

- Solubility: Soluble in organic solvents, sparingly soluble in water.

- Antihypertensive Activity: Demonstrated significant reduction in systolic and diastolic blood pressure in normotensive Wistar rats without causing sedation or motor impairment .

Pharmacological Studies

This compound's antihypertensive properties have been extensively studied, demonstrating its potential as a therapeutic agent for managing hypertension. Research indicates that it reduces blood pressure effectively while maintaining motor coordination, making it a candidate for further clinical trials.

Table 1: Summary of Antihypertensive Studies on this compound

Ethnobotanical Research

The traditional use of Aspidosperma species in folk medicine for treating malaria and other ailments has prompted investigations into the ethnobotanical relevance of this compound. The integration of traditional knowledge with modern pharmacological studies offers a promising avenue for discovering new therapeutic agents.

Case Study: Ethnobotanical Use in Ecuador

- Aspidosperma spruceanum is traditionally used against malaria and leishmaniasis by indigenous Kichwa people. In silico studies have suggested that this compound may possess antileishmaniasis properties, making it a candidate for drug development against neglected tropical diseases .

Cytotoxicity and Antiplasmodial Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines and shows promise in combating Plasmodium falciparum, the causative agent of malaria.

Table 2: Cytotoxicity and Antiplasmodial Activity

Wirkmechanismus

Aspidocarpine exerts its antihypertensive effects by reducing systolic, median, and diastolic blood pressures without causing motor incoordination or imbalance . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with specific receptors and enzymes involved in blood pressure regulation .

Vergleich Mit ähnlichen Verbindungen

Aspidocarpine is unique among alkaloids due to its specific antihypertensive activity. Similar compounds include other alkaloids with neuroprotective and anti-inflammatory activities, such as:

Pilocarpine: Known for its use in treating glaucoma and dry mouth.

Cubebin: Exhibits anti-inflammatory and antimicrobial activities.

This compound’s unique combination of antihypertensive activity and lack of motor impairment sets it apart from these other compounds .

Eigenschaften

Molekularformel |

C22H30N2O3 |

|---|---|

Molekulargewicht |

370.5 g/mol |

IUPAC-Name |

1-(12-ethyl-6-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl)ethanone |

InChI |

InChI=1S/C22H30N2O3/c1-4-21-9-5-12-23-13-11-22(20(21)23)15-6-7-16(27-3)19(26)18(15)24(14(2)25)17(22)8-10-21/h6-7,17,20,26H,4-5,8-13H2,1-3H3 |

InChI-Schlüssel |

CITPXCNSMZMNIW-UHFFFAOYSA-N |

SMILES |

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC(=C5O)OC)C(=O)C |

Kanonische SMILES |

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC(=C5O)OC)C(=O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.